molecular formula C11H20N4O2 B3015901 tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate CAS No. 860297-45-6

tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate

Cat. No. B3015901
CAS RN: 860297-45-6
M. Wt: 240.307
InChI Key: JILQIELFYMAFFC-BDAKNGLRSA-N
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Description

The compound contains a tert-butyl group, a carbamate group, and an azide group attached to a cyclopentane ring. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations due to its unique reactivity pattern . The carbamate group is a functional group that is derived from carbamic acid and is present in a variety of biological compounds. The azide group is a functional group that consists of three nitrogen atoms; it is highly reactive and is often used in click chemistry.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. The tert-butyl group is known for its unique reactivity pattern , and the azide group is highly reactive and can participate in a variety of reactions.

Scientific Research Applications

1. Enantioselective Synthesis

tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate is an important intermediate in the enantioselective synthesis of various compounds. Ober et al. (2004) discussed its role in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its significance in the precise manipulation of molecular stereochemistry (Ober, Marsch, Harms, & Carell, 2004).

2. Synthesis of Biologically Active Compounds

Zhao et al. (2017) demonstrated the use of a similar tert-butyl carbamate compound in synthesizing omisertinib (AZD9291), a compound with significant biological activity. This research exemplifies the role of tert-butyl carbamates in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

3. Intermediate for CCR2 Antagonists

Campbell et al. (2009) described the synthesis of a tert-butyl carbamate derivative as a crucial intermediate for the production of CCR2 antagonists, a class of compounds with therapeutic potential in treating various inflammatory conditions (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

4. Mild and Efficient Synthesis Processes

Lebel and Leogane (2005) explored a mild and efficient one-pot Curtius rearrangement technique involving tert-butyl carbamate, demonstrating its utility in streamlining synthetic processes for complex molecules (Lebel & Leogane, 2005).

5. Genotoxic Impurity Characterization

Puppala, Subbaiah, and Maheswaramma (2022) used tert-butyl carbamate derivatives to characterize and evaluate genotoxic impurities in active pharmaceutical ingredients, demonstrating its application in drug safety and quality control (Puppala, Subbaiah, & Maheswaramma, 2022).

properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-(azidomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQIELFYMAFFC-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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